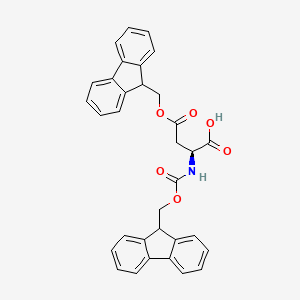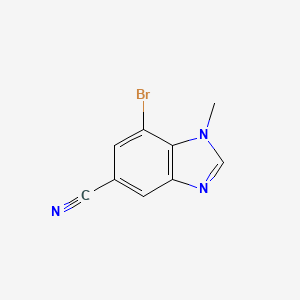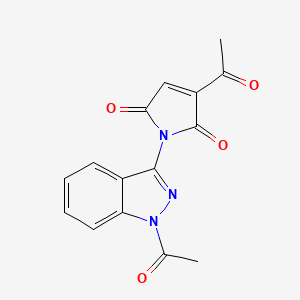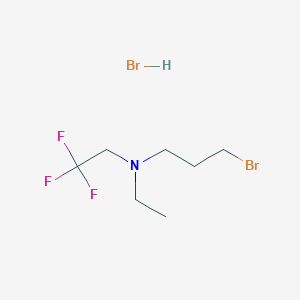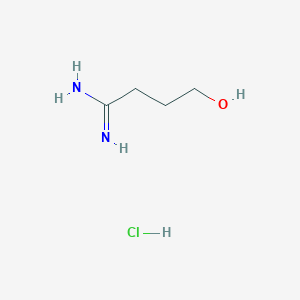![molecular formula C4H8ClF3N2O B1448529 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride CAS No. 1803592-34-8](/img/structure/B1448529.png)
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride
Overview
Description
“2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is a chemical compound with the CAS Number: 1803592-34-8 . It is a reactant in the synthesis of isoxazoline indolizine amides . It is usually stable in the form of a salt and is a key intermediate in the synthesis of many active ingredients that are useful in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide . This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure . An alternative method involves the preparation of 2-amino-N-(2,2,2-trifluoroethyl) acetamide using readily available reactants such as phthalylglycyl chloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H8ClF3N2O . The molecular weight is 192.57 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by treatment with aqueous ammonia . The compound is also a reactant in the synthesis of isoxazoline indolizine amides .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is soluble in water and organic solvents such as alcohol and ether . The melting point is approximately 112-115°C .
Scientific Research Applications
Chemical Properties and Reactivity
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride exhibits intriguing chemical properties. For instance, its derivative, 2-[(2,2-difluorovinyl)amino]-2-oxoacetates, was found to form through unexpected C3-C4 bond fission in 4-Trifluoromethyl-3-oxo-β-lactams. This peculiar reactivity has been extensively studied, providing insights into novel fluorination reactions and bond transformations (Hang Dao Thi et al., 2018).
Analytical Chemistry Applications
In analytical chemistry, this compound derivatives have been utilized for specific reactions. For example, silylation of certain ω-amino acids with N,O-bis(trimethylsilyl)acetamide has been explored, demonstrating the compound's utility in modifying chemical structures for analysis (J. Mařík, A. Čapek, J. Králíček, 1976).
Organic Synthesis
The compound and its related derivatives are significant in organic synthesis. They have been used in the synthesis of fluorinated derivatives and biologically active compounds, indicating their versatility in creating complex organic molecules (F. Gagosz, S. Zard, 2006).
Astrochemistry
Interestingly, acetamide, a related compound, has been detected in the interstellar medium, suggesting that similar compounds like this compound could play a role in space chemistry and the formation of complex organic molecules in the universe (Lois Foo et al., 2018).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been synthesized and studied for their potential anticonvulsant and antitumor activities, demonstrating the compound's relevance in drug discovery (A. Camerman et al., 2005).
Spectroscopy
The compound has also been used in studies focusing on enhancing the resolution in 19F NMR studies of proteins. The sensitivity of its chemical shifts to changes in local environments makes it a valuable tool in structural biology (Libin Ye et al., 2015).
Safety and Hazards
The compound is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide .
Mode of Action
In the condensation step of fluralaner synthesis, this compound reacts with a hydrolyzate and a condensing agent in a solvent medium under thermal conditions .
Result of Action
As a key intermediate in the synthesis of fluralaner, it plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
Biochemical Analysis
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of isoxazoline indolizine amides . It interacts with various enzymes and proteins, altering their activity and stability. For instance, it is known to interact with enzymes involved in the synthesis of fluralaner, a broad-spectrum veterinary insecticide . The trifluoroethyl group in the compound enhances its stability and modifies its biological activity, impacting properties such as solubility and lipophilicity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the structure and function of fluralaner, which is highly effective against various parasites in animals . Additionally, it can affect the stability and activity of proteins within cells, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s trifluoroethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity and subsequent effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere and room temperature conditions . It may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it is involved in the synthesis of fluralaner, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s solubility in water and organic solvents facilitates its transport across cell membranes and distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules within various subcellular environments.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-1-3(8)10;/h9H,1-2H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYIEGDIYLNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)


